molecular formula C21H19N3O2S B2732154 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1797951-52-0

3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No. B2732154
CAS RN: 1797951-52-0
M. Wt: 377.46
InChI Key: YYTVPVREGMUMNG-UHFFFAOYSA-N
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Description

3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile, also known as BTCP, is a chemical compound that has been of significant interest in scientific research. This compound belongs to the class of piperidine derivatives and has been widely studied for its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis : Research has shown methods for synthesizing novel thiazolo[3,2-a]pyridine and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives, highlighting the versatility of thiazolopyridine frameworks in heterocyclic chemistry. These compounds are synthesized via condensation and cyclization reactions involving thiazolinone with aromatic aldehydes and arylidenemalononitrile, demonstrating the compound's role in generating structurally diverse heterocycles (El-Hag Ali et al., 2005).

  • Thiazole Derivatives : A study on thiazolopyridines introduced a synthesis route for thiazolopyridine derivatives, showcasing the compound's utility in crafting thiazole-based molecules, which are of interest due to their potential pharmacological properties (Lamphon et al., 2004).

Biological Activities

  • Antimicrobial Activity : Several compounds related to the core structure of "3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile" were synthesized and evaluated for antimicrobial activity. These studies underline the importance of thiazolopyridine derivatives in developing new antimicrobial agents, offering insights into the potential biological applications of such compounds (El-Hag Ali et al., 2005).

  • Anti-arrhythmic Activity : Research on piperidine-based thiazole, thiadiazole, and triazole derivatives has revealed significant anti-arrhythmic activity. This highlights the therapeutic potential of compounds with a similar core structure in cardiovascular research (Abdel‐Aziz et al., 2009).

Molecular Docking Studies

  • Receptor Interaction Studies : A study on benzothiazolopyridine compounds employing molecular docking explored their interactions with estrogen and progesterone receptors, indicating the utility of such compounds in investigating receptor-ligand interactions and their implications in diseases like breast cancer (Shirani et al., 2021).

properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c22-13-16-4-3-5-17(12-16)20(25)24-10-8-15(9-11-24)14-26-21-23-18-6-1-2-7-19(18)27-21/h1-7,12,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTVPVREGMUMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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